Isochandalone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5/c1-14(2)5-7-17-19(26)12-21-22(23(17)27)24(28)18(13-29-21)15-6-8-20-16(11-15)9-10-25(3,4)30-20/h5-6,8-13,26-27H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDNUXBRPAPDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OC(C=C4)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317484 | |

| Record name | Isochandalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121747-90-8 | |

| Record name | Isochandalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121747-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isochandalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isochandalone: A Technical Deep Dive for Drug Discovery Professionals

An In-Depth Guide to the Chemical Profile, Biological Activity, and Therapeutic Potential of a Promising Natural Isoflavone

Introduction

Isochandalone, a naturally occurring prenylated isoflavone, has garnered increasing interest within the scientific community for its potential therapeutic applications. Found in a variety of plant species, this compound belongs to the flavonoid family, a class of secondary metabolites renowned for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and known biological effects, with a particular focus on its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the potential of this compound as a lead compound in novel therapeutic strategies.

Chemical Identity and Structure

This compound is chemically classified as a prenylated isoflavone. Its core structure consists of a 3-phenylchromen-4-one backbone, characteristic of isoflavonoids, which is further decorated with hydroxyl and prenyl groups. These structural features are crucial for its biological activity and interaction with molecular targets.

Chemical Name: 3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula: C₂₅H₂₄O₅[1]

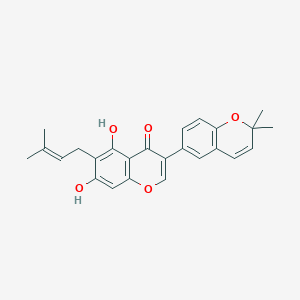

The chemical structure of this compound is presented below:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, characterization, and formulation in preclinical studies. The available data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 404.45 g/mol | |

| Monoisotopic Mass | 404.162374 g/mol | |

| Appearance | Yellowish solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | |

| 1H NMR (CDCl₃) | Data not explicitly found in searches | |

| 13C NMR (CDCl₃) | Data not explicitly found in searches | |

| Mass Spectrometry | Data not explicitly found in searches | |

| UV-Vis Spectroscopy | Data not explicitly found in searches |

Note: While the existence of spectroscopic data is implied in several publications detailing the isolation of this compound, the specific spectral data points were not available in the performed searches.

Natural Occurrence and Isolation

This compound has been isolated from several plant species, primarily belonging to the Fabaceae (legume) family. Notable sources include:

Experimental Protocol: Isolation from Derris scandens

While a detailed, step-by-step protocol for the isolation of this compound was not explicitly available in the search results, a general methodology can be inferred from studies on the isolation of isoflavonoids from Derris scandens.[2][3][5] The following represents a generalized workflow:

Methodology:

-

Extraction: The dried and powdered plant material (e.g., stems of Derris scandens) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then concentrated and partitioned between an aqueous and an organic phase (e.g., ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The organic-soluble fraction is subjected to multiple rounds of column chromatography. A common stationary phase is silica gel, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) used for elution.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The purified this compound is then structurally elucidated and its purity confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis

Currently, there is no published total synthesis of this compound found in the conducted searches. The development of a synthetic route would be a significant contribution to the field, enabling the production of larger quantities for extensive biological evaluation and structure-activity relationship (SAR) studies.

Biological Activity and Mechanism of Action

As a member of the isoflavone class, this compound is anticipated to exhibit a range of biological activities. Isoflavones are well-documented to interact with multiple cellular signaling pathways that are often dysregulated in chronic diseases, particularly cancer.

Potential Involvement in Key Signaling Pathways

Based on the known activities of isoflavones, this compound may modulate the following signaling pathways:

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammation, cell survival, and proliferation. Many natural products, including isoflavones, have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[10][11][12][13][14]

-

Akt/PI3K Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers. Isoflavones have been reported to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[15][16][17][18][19]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades are involved in transducing extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The effect of isoflavones on MAPK signaling can be context-dependent, either promoting or inhibiting cell death.[20][21][22][23]

The potential interplay of this compound with these pathways is depicted in the following diagram:

Disclaimer: The specific effects of this compound on these pathways require direct experimental validation.

Future Directions

This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Future research efforts should focus on the following areas:

-

Total Synthesis: The development of an efficient and scalable total synthesis of this compound is crucial for enabling comprehensive biological studies.

-

Quantitative Biological Data: Detailed in vitro and in vivo studies are needed to quantify the biological activity of this compound, including its IC₅₀ values against various cancer cell lines and its effects on specific molecular targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, including its direct targets within the NF-κB, Akt, and MAPK signaling pathways, is a high priority.

-

Structure-Activity Relationship (SAR) Studies: A synthetic route would facilitate the generation of analogues to explore the SAR of this compound, potentially leading to the discovery of more potent and selective compounds.

Conclusion

This compound is a prenylated isoflavone with a chemical structure that suggests significant potential for biological activity. While its full pharmacological profile remains to be elucidated, its classification as an isoflavone points towards a likely role in the modulation of key cellular signaling pathways implicated in cancer and inflammatory diseases. This technical guide has summarized the current knowledge on this compound and highlights the critical need for further research to unlock its therapeutic potential. The information provided herein is intended to serve as a foundational resource to stimulate and guide future investigations into this promising natural compound.

References

- 1. scribd.com [scribd.com]

- 2. Bioassay-Guided Isolation of Two Flavonoids from Derris scandens with Topoisomerase II Poison Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory isoflavonoids from the stems of Derris scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new prenylated isoflavone from Derris scandens Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. banglajol.info [banglajol.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Deregulation of PI3K/Akt/mTOR signaling pathways by isoflavones and its implication in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Activation of phosphatidylinositol 3-kinase/Akt pathway by androgen through interaction of p85alpha, androgen receptor, and Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. glpbio.com [glpbio.com]

- 20. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. MAPK Signaling Pathways in Hepatic Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

Isochandalone: A Technical Guide to its Discovery, Natural Source, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochandalone, a prenylated isoflavone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and detailed characterization of this compound. It includes a meticulous compilation of its physicochemical properties, a thorough description of its isolation from Derris scandens, and an examination of its known biological activities, including potential interactions with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Source

This compound was first identified as a natural product isolated from the roots of Derris scandens (Roxb.) Benth., a climbing shrub belonging to the Fabaceae family.[1] This plant is widely distributed in Southeast Asia and has a history of use in traditional medicine.[1] The initial structural elucidation of this compound was achieved through spectroscopic analysis, including mass spectrometry, UV spectroscopy, and proton nuclear magnetic resonance (¹H NMR), in comparison with structurally related isoflavones.

Natural Source:

| Species | Family | Plant Part |

| Derris scandens (Roxb.) Benth. | Fabaceae | Roots |

Physicochemical Properties

The chemical structure of this compound is characterized by a C-prenylated isoflavone scaffold.

| Property | Value |

| Molecular Formula | C₂₅H₂₄O₅ |

| Molecular Weight | 404.45 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in methanol, ethanol, chloroform, and ethyl acetate |

Experimental Protocols

Isolation of this compound from Derris scandens

The following is a generalized protocol for the isolation of this compound based on common phytochemical extraction and purification techniques for isoflavones from Derris scandens.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The roots of Derris scandens are collected, washed, air-dried in the shade, and then pulverized into a coarse powder.

-

Extraction: The powdered root material is subjected to exhaustive extraction with methanol using a Soxhlet apparatus for 48-72 hours.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The chloroform fraction, typically rich in isoflavones, is subjected to column chromatography over silica gel (60-120 mesh).

-

Elution and Fraction Collection: The column is eluted with a gradient solvent system, commonly starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions of 50-100 mL are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions showing a prominent spot corresponding to this compound on TLC are combined, concentrated, and further purified by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to afford pure this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

Table of Spectroscopic Data for this compound:

| Technique | Data |

| UV-Vis (λmax, nm) | 265, 330 |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | Data not available in the searched literature. |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | Data not available in the searched literature. |

| Mass Spectrometry (m/z) | Data not available in the searched literature. |

Note: While the initial discovery relied on this data, specific tabulated values were not found in the publicly available literature searched.

Biological Activity and Signaling Pathways

Isoflavones, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] These effects are often mediated through the modulation of various cellular signaling pathways.

While specific studies on the signaling pathways affected by this compound are limited in the reviewed literature, the broader class of isoflavones has been shown to influence several key pathways involved in cell proliferation, apoptosis, and inflammation.

Potential Signaling Pathways Modulated by Isoflavones

References

Isochandalone: A Technical Whitepaper on its Putative Biological Activities

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of Isochandalone is limited in publicly available scientific literature. This document provides a comprehensive overview of the well-established biological activities of chalcones, the chemical class to which this compound belongs. The information presented herein is intended to serve as a predictive guide for the potential therapeutic applications of this compound, based on the known properties of structurally related compounds.

Introduction

This compound is a naturally occurring chalcone, a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. Chalcones are precursors to flavonoids and are abundant in edible plants.[1] This structural motif confers a wide range of biological activities, making chalcones a subject of intense research in drug discovery.[2][3] This whitepaper will provide an in-depth technical guide to the putative anticancer, anti-inflammatory, and antioxidant activities of this compound, drawing upon the extensive body of research on the chalcone scaffold.

Putative Anticancer Activity

Chalcones are well-documented as potent cytotoxic agents against various cancer cell lines.[4] Their anticancer effects are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit tubulin polymerization.[4][5]

Mechanism of Action

The anticancer activity of chalcones is multifaceted. One of the primary mechanisms involves the induction of apoptosis, or programmed cell death. Chalcones have been shown to modulate the expression of key apoptotic proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.[4] Furthermore, some chalcones can induce apoptosis through the modulation of the Akt/NF-κB/COX-2 signaling pathways.[4]

Cell cycle arrest is another significant mechanism. Chalcones have been observed to arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.[6] For instance, some chalcones block the G2/M phase of the cell cycle.[5][6]

Quantitative Data for Representative Chalcones

The following table summarizes the cytotoxic activity of various chalcone derivatives against different cancer cell lines, providing an indication of the potential potency of this compound.

| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Licochalcone A | A549 (Lung) | 40 (suppresses growth by 45-80%) | [6] |

| Xanthohumol | A549 (Lung) | Induces apoptosis | [6] |

| Pyrazole Chalcone | MCF-7 (Breast), HeLa (Cervical) | Low IC50 values | [4] |

| Nitrogen-linked Mustard Chalcones | HepG2 (Liver), K562 (Leukemia) | Low IC50 values | [4] |

| Thiophene-containing Bis-Chalcones | A549, HCT116, MCF7 | 41.99 - 92.42 | [7] |

Putative Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chalcones have demonstrated significant anti-inflammatory properties through the modulation of various inflammatory pathways.[8][9]

Mechanism of Action

The anti-inflammatory effects of chalcones are largely attributed to their ability to inhibit the production of pro-inflammatory mediators. They have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[10][11] This suppression is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[9][10] By inhibiting the activation of NF-κB, chalcones can prevent the transcription of numerous pro-inflammatory genes.[12][13]

Quantitative Data for Representative Chalcones

The table below presents the anti-inflammatory activity of selected chalcone derivatives.

| Chalcone Derivative | Assay | IC50 (µM) | Reference |

| 2'-hydroxychalcone derivative | Inhibition of β-glucuronidase release | 1.6 | [14] |

| 2',5'-dialkoxychalcone | Inhibition of NO formation | 0.7 | [14] |

| Chalcone Analogue 3h | Inhibition of NO production | Potent | [10] |

| Chalcone Analogue 3l | Inhibition of NO production | Potent | [10] |

Putative Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases. Chalcones, particularly those with phenolic and methoxy groups, are known to possess potent antioxidant properties.[15]

Mechanism of Action

The antioxidant activity of chalcones stems from their ability to scavenge free radicals. The presence of hydroxyl groups in their structure allows them to donate a hydrogen atom to a free radical, thereby neutralizing it.[16] The α,β-unsaturated carbonyl group also plays a significant role in their antioxidant potential.[17] Chalcones can also exert their antioxidant effects by modulating the activity of antioxidant enzymes.[18]

Quantitative Data for Representative Chalcones

The antioxidant capacity of various chalcones is summarized in the following table.

| Chalcone Derivative | Assay | IC50 (µg/mL) | Reference |

| 2'-hydroxychalcone | DPPH scavenging | 137.67 | [19] |

| Flavonol JVF3 | DPPH scavenging | 61.4 µM | [20] |

| Basic Chalcones | DPPH scavenging | 4 mg/ml (50% inhibition) | [21] |

Experimental Protocols

Detailed methodologies for key experiments cited in the context of chalcone bioactivity are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[22]

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., 25, 50, 100, 200, and 400 µg/ml).[22] Incubate for 24-48 hours.

-

MTT Addition: After the incubation period, remove the medium and add 20 µl of MTT reagent (5 mg/ml in PBS) to each well.[23] Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100-200 µl of DMSO to each well to dissolve the formazan crystals.[22][23]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[25]

Protocol:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 100 µM).[20] Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: Mix equal volumes of the DPPH solution and the test compound solution.[20]

-

Incubation: Incubate the mixture in the dark for 20-30 minutes at room temperature.[20]

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.[17]

-

Data Analysis: Calculate the percentage of scavenging activity and determine the IC50 value. Ascorbic acid is typically used as a positive control.[25]

Mandatory Visualizations

Signaling Pathways

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflows

Caption: General workflow for determining cytotoxicity using the MTT assay.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BIOLOGICAL ACTIVITIES AND NOVEL APPLICATIONS OF CHALCONES - Advances in Weed Science [awsjournal.org]

- 4. A Review on Mechanisms of Anti Tumor Activity of Chalcones: Ingenta Connect [ingentaconnect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iglobaljournal.com [iglobaljournal.com]

- 18. antioxidant-effects-of-chalcones-during-the-inflammatory-response-an-overall-review - Ask this paper | Bohrium [bohrium.com]

- 19. sphinxsai.com [sphinxsai.com]

- 20. ijcea.org [ijcea.org]

- 21. Study on antioxidant activities of chalcones and their derivatives. [wisdomlib.org]

- 22. anjs.edu.iq [anjs.edu.iq]

- 23. ajgreenchem.com [ajgreenchem.com]

- 24. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bot Verification [rasayanjournal.co.in]

Isochandalone: A Technical Guide for Researchers

IUPAC Name: 3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one

CAS Number: 121747-90-8

Summary

Isochandalone is a naturally occurring isoflavone that has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of its chemical properties, biological activities, and known mechanisms of action, with a focus on its impact on cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₅ | N/A |

| Molecular Weight | 404.45 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | N/A |

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, including antifungal and antibacterial properties. The following table summarizes the available quantitative data on its bioactivity.

| Activity | Test System | Result |

| Antifungal | Pyricularia oryzae | Complete inhibition at 50 µg/mL |

| Antibacterial | Staphylococcus aureus ATCC 25923 | MIC > 256 µg/mL |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) SK1 | MIC > 256 µg/mL |

Experimental Protocols

Extraction of this compound from Lupinus albus (White Lupine)

Objective: To extract and isolate this compound from the roots of Lupinus albus.

Materials:

-

Dried and powdered roots of Lupinus albus

-

Methanol (ACS grade)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard analytical equipment (balances, glassware, etc.)

Procedure:

-

Extraction:

-

Macerate the dried, powdered root material of Lupinus albus with methanol at room temperature for 48-72 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning with hexane to remove nonpolar constituents. Discard the hexane layer.

-

Subsequently, partition the aqueous methanol layer with ethyl acetate. The isoflavonoids, including this compound, are expected to partition into the ethyl acetate phase.

-

Collect the ethyl acetate layer and concentrate it to dryness.

-

-

Chromatographic Purification:

-

Subject the dried ethyl acetate extract to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light.

-

Combine fractions containing the compound of interest, as determined by comparison with a standard if available, or by further analytical methods.

-

Further purification may be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Signaling Pathways Modulated by Isoflavones

Isoflavones as a class of compounds are known to modulate a variety of cellular signaling pathways implicated in cancer and inflammation. While direct studies on this compound are limited, the following pathways are key targets for related isoflavones and represent probable mechanisms of action for this compound.

Akt Signaling Pathway

The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Isoflavones have been shown to inhibit the phosphorylation and activation of Akt, leading to downstream effects on cell growth and apoptosis.[1][2]

Caption: Putative inhibition of the PI3K/Akt pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immune responses. Isoflavones can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

References

An In-depth Technical Guide to the Elucidation of the Isochandalone Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elucidated and inferred biosynthetic pathway of isochandalone, a prenylated isoflavonoid with potential pharmacological applications. Drawing from established knowledge of isoflavonoid biosynthesis and specific research on relevant enzymatic reactions, this document details the probable sequence of reactions, key enzymes, and experimental methodologies for pathway investigation.

Introduction to this compound and the Isoflavonoid Pathway

This compound is a complex isoflavonoid that has been isolated from plants of the Dalbergia genus, a known rich source of various isoflavonoids.[1][2] Its structure features a characteristic isoflavone core, a prenyl group, and a dimethylchromen ring, suggesting a multi-step biosynthetic process that begins with the general phenylpropanoid pathway. The core isoflavonoid skeleton is synthesized via a well-established pathway involving a series of key enzymes that are highly conserved across leguminous plants.[3][4][5] Subsequent modifications, such as prenylation and cyclization, lead to the structural diversity observed in isoflavonoids like this compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the isoflavone core and the subsequent tailoring reactions. While the initial steps are well-elucidated, the latter stages for this compound are inferred based on its chemical structure and known enzymatic reactions in the biosynthesis of similar natural products.

Stage 1: Formation of the Isoflavone Core (Daidzein)

The biosynthesis begins with the amino acid L-phenylalanine, which is converted through the general phenylpropanoid pathway to 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway.[6][7]

The key steps are:

-

Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[6]

-

Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.

-

Isoflavone Synthase (IFS) , a key cytochrome P450 enzyme, catalyzes the 2,3-aryl migration of the B-ring of naringenin to form 2-hydroxyisoflavanone.[4][8]

-

2-Hydroxyisoflavanone Dehydratase (HID) subsequently dehydrates 2-hydroxyisoflavanone to yield the central isoflavone intermediate, daidzein.[9]

Stage 2: Tailoring Reactions Leading to this compound

Following the formation of daidzein, a series of tailoring reactions, including prenylation and oxidative cyclization, are proposed to occur to yield this compound.

-

Prenylation: An isoflavonoid-specific Prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the daidzein backbone. Based on the structure of this compound, this prenylation likely occurs at the C6 position of the A-ring. These enzymes are typically membrane-bound.[3][10]

-

Oxidative Cyclization: Following prenylation, it is hypothesized that a cytochrome P450 monooxygenase or a similar cyclase catalyzes an intramolecular cyclization of the prenyl group with an adjacent hydroxyl group to form the dimethylchromen ring.

Quantitative Data on Related Biosynthetic Enzymes

Direct kinetic data for the enzymes involved in this compound biosynthesis are not available in the literature. However, studies on homologous enzymes from other plants provide valuable insights into their potential catalytic efficiencies. The following table summarizes kinetic parameters for related isoflavonoid prenyltransferases.

| Enzyme | Source Organism | Substrate | Km (µM) | Reference |

| LaPT1 | Lupinus albus | Genistein | 25 | [3] |

| SfG6DT | Sophora flavescens | Genistein | 120 | [11] |

| G4DT | Glycine max | (-)-Glycinol | 15.6 | [12] |

| LG 2"-dimethylallyltransferase | Sophora flavescens | Leachianone G | 2.3 | [13] |

Note: The presented data are for prenyltransferases acting on various isoflavonoid substrates and DMAPP. These values serve as an estimation of the potential kinetic properties of the enzymes in the this compound pathway.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

4.1. Identification of Candidate Genes

A common approach to identify genes encoding biosynthetic enzymes is through homology-based screening of transcriptomic or genomic databases of the source organism (Dalbergia spp.).

4.2. Functional Characterization of a Candidate Prenyltransferase

Once candidate genes are identified, their enzymatic function must be verified in vitro and/or in vivo.

Experimental Protocol: In Vitro Enzyme Assay for a Membrane-Bound Prenyltransferase

This protocol is adapted from studies on isoflavonoid prenyltransferases.[10][14]

-

Heterologous Expression:

-

Subclone the full-length cDNA of the candidate prenyltransferase into a yeast expression vector (e.g., pDR196).

-

Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression construct.

-

Grow the transformed yeast culture in an appropriate selective medium to the mid-log phase to induce protein expression.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.

-

Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 20% glycerol) and determine the protein concentration.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Divalent cation cofactor (e.g., 5 mM MgCl2)

-

Isoflavonoid substrate (e.g., 100 µM daidzein, dissolved in DMSO)

-

Prenyl donor (e.g., 100 µM DMAPP)

-

Yeast microsomes containing the recombinant enzyme (50-100 µg of total protein)

-

-

Initiate the reaction by adding the microsomes.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the reaction products with the organic solvent.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the prenylated product.

-

4.3. Analytical Methods for Isoflavonoid Quantification

Accurate quantification of substrates and products is crucial for enzyme kinetics and pathway analysis.

Experimental Protocol: HPLC-DAD Analysis of Isoflavonoids

This protocol is based on established methods for isoflavonoid analysis.[15][16][17][18]

-

Instrumentation: A standard HPLC system equipped with a photodiode array (DAD) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Gradient Program: A linear gradient from 10% to 90% solvent B over 30 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Monitor at the maximum absorbance wavelength for the isoflavonoids of interest (typically around 260 nm).

-

Quantification: Generate a standard curve for each analyte using authentic standards of known concentrations.

Conclusion

The elucidation of the this compound biosynthetic pathway is an ongoing area of research. While the initial steps leading to the isoflavone core are well-understood, the specific enzymes responsible for the tailoring reactions that produce this compound remain to be definitively characterized in Dalbergia species. The proposed pathway and experimental methodologies outlined in this guide provide a robust framework for researchers to investigate and fully elucidate the biosynthesis of this and other complex isoflavonoids. Such knowledge is essential for metabolic engineering efforts aimed at the sustainable production of these valuable natural products for pharmaceutical and other applications.

References

- 1. Prenylated isoflavonoids: Botanical distribution, structures, biological activities and biotechnological studies. An update (1995-2006) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 5. KEGG PATHWAY: map00943 [genome.jp]

- 6. tuscany-diet.net [tuscany-diet.net]

- 7. researchgate.net [researchgate.net]

- 8. Phylogenetic Analysis and Protein Modelling of Isoflavonoid Synthase Highlights Key Catalytic Sites towards Realising New Bioengineering Endeavours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Characterization of Soybean Pterocarpan 2-Dimethylallyltransferase in Glyceollin Biosynthesis: Local Gene and Whole-Genome Duplications of Prenyltransferase Genes Led to the Structural Diversity of Soybean Prenylated Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of leachianone G 2"-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme for the formation of the lavandulyl group of sophoraflavanone G in Sophora flavescens Ait. cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure of a Membrane-Embedded Prenyltransferase Homologous to UBIAD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]

- 18. shimadzu.com [shimadzu.com]

The Structural Elucidation of Isochandalone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochandalone and its derivatives, a class of isoflavones predominantly isolated from the plant genus Derris, have garnered significant interest within the scientific community due to their diverse biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for guiding synthetic efforts in drug discovery. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound derivatives, with a focus on spectroscopic and crystallographic techniques. Detailed experimental protocols and tabulated spectral data are presented to serve as a practical resource for researchers in the field.

Introduction

Isoflavones, characterized by a 3-phenylchromen-4-one backbone, are a significant class of naturally occurring compounds. Among these, this compound and its analogues, often found in Derris scandens, represent a unique subclass with potential therapeutic applications. The structural elucidation of these compounds relies on a synergistic application of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This guide will detail the typical workflow and data interpretation involved in unambiguously determining the structure of novel this compound derivatives.

Isolation and Purification of this compound Derivatives from Derris scandens

The initial step in the structural elucidation of naturally occurring this compound derivatives is their isolation and purification from the source material, typically the stems or roots of Derris scandens.

General Experimental Protocol for Isolation

A common procedure for the isolation of isoflavones from Derris scandens involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., stems) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol. The isoflavones are typically found in the less polar extracts.

-

Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is employed to separate the components based on their polarity.

-

Purification: The fractions containing the compounds of interest are further purified by repeated column chromatography, often using different stationary phases or solvent systems. Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be employed for the final purification of the isolated compounds.

Spectroscopic Characterization

Spectroscopic methods are the cornerstone of structural elucidation for this compound derivatives, providing detailed information about the molecular formula, functional groups, and connectivity of atoms.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

-

Experimental Protocol: A purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.

-

Data Interpretation: The accurate mass measurement provided by HRMS allows for the determination of the molecular formula with high confidence. For example, a molecular formula of C₂₁H₁₆O₆ was determined by HREIMS for 3′-formylalpinumisoflavone, a related isoflavone from Derris scandens[1].

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and the extent of conjugation.

-

Experimental Protocol: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. UV-Vis spectra are obtained using a UV-Vis spectrophotometer with the sample dissolved in a suitable solvent like methanol.

-

Data Interpretation:

-

IR Spectroscopy: Characteristic absorption bands in the IR spectrum indicate the presence of specific functional groups. For isoflavones, key absorptions include those for hydroxyl groups (around 3400 cm⁻¹), carbonyl groups (around 1650 cm⁻¹), and aromatic C=C bonds (around 1600-1450 cm⁻¹).

-

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the chromophore system. Isoflavones typically exhibit two major absorption bands, Band I (300-380 nm) and Band II (240-280 nm), which are characteristic of the cinnamoyl and benzoyl systems, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to establish the complete chemical structure.

-

Experimental Protocol: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) and placed in an NMR tube. A suite of NMR experiments is then performed on a high-field NMR spectrometer.

Table 1: ¹H NMR Spectroscopic Data for Representative Isoflavone Derivatives from Derris scandens

| Position | 3′-formylalpinumisoflavone (in CDCl₃)[1] | Derriscandenon D (in acetone-d₆) |

| Isoflavone Core | ||

| H-2 | 7.84 (s) | 8.21 (s) |

| H-5 | - | 7.91 (d, J=8.8 Hz) |

| H-6 | - | 7.18 (dd, J=8.8, 2.4 Hz) |

| H-8 | 6.36 (s) | - |

| H-2' | 7.82 (d, J=1.2 Hz) | 7.37 (d, J=2.4 Hz) |

| H-5' | - | - |

| H-6' | 7.54 (d, J=8.0 Hz) | - |

| Substituents | ||

| 2,2-dimethylpyrano | 1.48 (s, 6H), 5.64 (d, J=10 Hz), 6.73 (d, J=10 Hz) | - |

| Prenyl | - | 1.76 (s, 3H), 1.83 (s, 3H), 3.48 (d, J=7.2 Hz, 2H), 5.34 (t, J=7.2 Hz, 1H) |

| Formyl | 10.50 (s) | - |

| Hydroxyl | - | 12.98 (s, 5-OH) |

Table 2: ¹³C NMR Spectroscopic Data for Representative Isoflavone Derivatives from Derris scandens

| Position | 3′-formylalpinumisoflavone (in CDCl₃)[1] | Derriscandenon D (in acetone-d₆) |

| Isoflavone Core | ||

| C-2 | 153.2 | 154.9 |

| C-3 | 122.5 | 123.5 |

| C-4 | 180.5 | 181.6 |

| C-4a | 112.9 | 114.2 |

| C-5 | 157.9 | 163.2 |

| C-6 | 113.1 | 110.1 |

| C-7 | 159.2 | 165.1 |

| C-8 | 95.8 | 105.7 |

| C-8a | 156.9 | 158.4 |

| C-1' | 131.5 | 122.8 |

| C-2' | 130.9 | 131.6 |

| C-3' | 135.2 | 115.1 |

| C-4' | 160.1 | 160.2 |

| C-5' | 119.2 | 110.1 |

| C-6' | 128.9 | 131.6 |

| Substituents | ||

| 2,2-dimethylpyrano | 28.2 (2xCH₃), 78.1 (C), 115.8 (CH), 128.2 (CH) | - |

| Prenyl | - | 17.9 (CH₃), 25.8 (CH₃), 22.1 (CH₂), 123.1 (CH), 132.8 (C) |

| Formyl | 196.5 | - |

X-ray Crystallography

When a suitable single crystal of a purified this compound derivative can be obtained, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry.

-

Experimental Protocol:

-

Crystallization: A purified sample is dissolved in a minimal amount of a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient quality.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

-

-

Data Presentation: The results of an X-ray crystallographic analysis are typically presented as tables of crystallographic data and atomic coordinates, along with graphical representations of the molecular structure (e.g., ORTEP diagrams).

Table 3: Representative Crystallographic Data for an Isoflavone Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.0654(5) |

| b (Å) | 11.0666(5) |

| c (Å) | 23.9550(11) |

| β (°) | 101.3757(16) |

| Volume (ų) | 3135.7(2) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.423 |

| R-factor | 0.05 |

Visualizations

Visual representations of workflows and molecular relationships are essential for a clear understanding of the structural elucidation process.

Caption: Experimental workflow for the isolation and structural elucidation of this compound derivatives.

Caption: Logical relationships of NMR experiments in structural elucidation.

Conclusion

The structural elucidation of this compound derivatives is a multifaceted process that requires the careful application and interpretation of various analytical techniques. This guide has outlined the principal methodologies, from isolation to spectroscopic and crystallographic analysis, providing a framework for researchers in natural product chemistry and drug development. The detailed protocols and representative data serve as a valuable reference for the characterization of this important class of isoflavones. Future work may involve the synthesis of novel derivatives and further exploration of their biological activities, all of which will rely on the robust structural elucidation techniques described herein.

References

An In-depth Technical Guide to the Early-Stage Research on the Mechanism of Action of Isochandalone and Related Sesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the early-stage research into the mechanism of action of Isochandalone and structurally related sesquiterpene lactones, such as Isoalantolactone and Isolinderalactone. The available scientific literature suggests that these compounds exert their anti-cancer effects through a multi-faceted approach, primarily centered on the induction of apoptosis via reactive oxygen species (ROS) generation and the inhibition of the STAT3 signaling pathway. This document synthesizes the current understanding of these mechanisms, presents quantitative data from key studies, outlines common experimental protocols, and provides visual representations of the involved signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action

Early-stage research indicates two primary mechanisms through which this compound and related compounds exert their cytotoxic effects on cancer cells: induction of apoptosis mediated by reactive oxygen species (ROS) and inhibition of the JAK/STAT signaling pathway.

ROS-Mediated Apoptosis

A recurring theme in the literature is the ability of these compounds to increase intracellular ROS levels, leading to oxidative stress and subsequent apoptosis.[1][2] This process appears to involve both the intrinsic and extrinsic apoptotic pathways.

-

Extrinsic Pathway: Treatment with compounds like Isoalantolactone has been shown to upregulate Death Receptor 5 (DR5).[3][4] The binding of ligands to DR5 initiates a signaling cascade that activates caspases, leading to apoptosis. The use of an ROS scavenger, N-Acetylcysteine (NAC), has been shown to block this upregulation and the subsequent apoptosis, indicating that ROS are upstream regulators of DR5 in this context.[3][4]

-

Intrinsic Pathway: The increase in intracellular ROS can also lead to mitochondrial dysfunction.[5] This is characterized by a disruption of the mitochondrial membrane potential (MMP), which is a key event in the intrinsic apoptotic pathway.[6] The loss of MMP can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases.[7] Studies have shown that Isoalantolactone treatment leads to a significant decrease in MMP in a dose-dependent manner.[6] Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, such as down-regulating the anti-apoptotic Bcl-2 and up-regulating the pro-apoptotic Bax, further promoting the intrinsic pathway.[6]

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[8][9][10][11][12] Persistent activation of STAT3 is a hallmark of many cancers and contributes to tumor progression.[13][14][15]

Isolinderalactone has been shown to suppress the phosphorylation of STAT3, which is a critical step for its activation and translocation to the nucleus where it acts as a transcription factor.[16][17] This inhibition of STAT3 phosphorylation leads to the downregulation of its target genes, which include anti-apoptotic proteins like XIAP, survivin, Bcl-2, and Bcl-xL.[16] The mechanism of STAT3 inhibition may be mediated by the induction of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway.[16][17] Some studies also suggest a direct interaction with the SH2 domain of STAT3.[18][19]

Quantitative Data

The following tables summarize the available quantitative data for Isoalantolactone and Isolinderalactone from the reviewed literature.

Table 1: IC50 Values of Isoalantolactone in Human Colorectal Cancer Cells

| Cell Line | Treatment Duration | IC50 (µM) |

| HCT116 | 48 h | 8.51 |

| HCT116-OxR (Oxaliplatin-Resistant) | 48 h | 8.84 |

Data sourced from a study on the effects of Isoalantolactone on human colorectal cancer cells.[20]

Table 2: IC50 Values of Isolinderalactone in Human Colorectal Cancer Cells

| Cell Line | Treatment Duration | IC50 (µM) |

| HCT15 | 24 h | 22.1 ± 0.3 |

| HCT116 | 24 h | 22.4 ± 0.1 |

Data sourced from a study investigating the effects of Isolinderalactone on colorectal cancer cell lines.[21]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound and related compounds. Researchers should refer to specific publications for detailed and optimized protocols.[22][23][24]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the compound (e.g., Isoalantolactone) for specific time periods (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with the compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Intracellular ROS Detection

This assay measures the levels of reactive oxygen species within the cells.

-

Cell Treatment: Treat cells with the compound for the desired time.

-

Probe Loading: Incubate the cells with a fluorescent ROS probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation.

-

Cell Harvesting and Washing: Harvest and wash the cells to remove excess probe.

-

Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-STAT3, STAT3, DR5, Caspase-3, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

Caption: ROS-Mediated Apoptosis Pathway Induced by this compound and Related Compounds.

Caption: Inhibition of the JAK/STAT3 Signaling Pathway by Isolinderalactone.

Caption: General Experimental Workflow for Investigating the Mechanism of Action.

Conclusion and Future Directions

The early-stage research on this compound and related sesquiterpene lactones has revealed promising anti-cancer properties centered around the induction of ROS-mediated apoptosis and the inhibition of the STAT3 signaling pathway. The convergence of these two mechanisms suggests a potent and multi-pronged attack on cancer cell survival.

Future research should focus on:

-

Direct Target Identification: Elucidating the direct molecular targets of this compound to better understand the initiation of its effects.

-

In Vivo Studies: Expanding on the preliminary in vivo data to assess the efficacy, pharmacokinetics, and safety of these compounds in animal models.[3][17]

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound and related compounds into novel cancer therapies.

References

- 1. Isobavachalcone Induces ROS-Mediated Apoptosis via Targeting Thioredoxin Reductase 1 in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoalantolactone induces apoptosis through reactive oxygen species-dependent upregulation of death receptor 5 in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel chalcone derivative S17 induces apoptosis through ROS dependent DR5 up-regulation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoalantolactone induces intrinsic apoptosis through p53 signaling pathway in human lung squamous carcinoma cells | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 11. apexbt.com [apexbt.com]

- 12. The Jak-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oncozine.com [oncozine.com]

- 14. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]

- 15. Stat3 is tyrosine-phosphorylated through the interleukin-6/glycoprotein 130/Janus kinase pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Isolinderalactone enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isocryptotanshinone, a STAT3 inhibitor, induces apoptosis and pro-death autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isoalantolactone induces the apoptosis of oxaliplatin-resistant human colorectal cancer cells mediated by ROS generation and activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolinderalactone Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 23. How to Write a Research Protocol: Tips and Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Determination of Isochandalone in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isochandalone in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The proposed method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a flavonoid with potential therapeutic properties. To support its clinical development, a reliable and robust analytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[1] The method described herein is designed for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar flavonoid)

-

Acetonitrile (LC-MS grade)[2]

-

Water (LC-MS grade)[2]

-

Human plasma (sourced from a certified vendor)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

Standard Solutions Preparation

Stock solutions of this compound and the Internal Standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from plasma.[1][4][5]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation was performed using a gradient elution on a C18 column.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water[1][2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 3.0 | 90 |

| 4.0 | 90 |

| 4.1 | 10 |

| 5.0 | 10 |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, and the analytes were monitored using multiple reaction monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3500 V |

| Gas Flow | Instrument Dependent |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Parameters (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | [M+H]+ | Fragment 1 | 100 | Optimized Value |

| [M+H]+ | Fragment 2 | 100 | Optimized Value | |

| Internal Standard | [M+H]+ | Fragment 1 | 100 | Optimized Value |

Note: The precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.[6][7]

Results and Discussion

This application note provides a starting point for the development of a fully validated LC-MS/MS method for the quantification of this compound in plasma. The proposed protein precipitation method is a simple and effective technique for removing the majority of proteins from plasma samples, which can interfere with the analysis.[4] The use of a C18 column with a gradient elution of water and acetonitrile with formic acid is a common and effective approach for the separation of small molecules like flavonoids. The detection by tandem mass spectrometry in MRM mode provides excellent selectivity and sensitivity for quantitative analysis.[8]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound in human plasma. The protocol is detailed and can be adapted and validated in any laboratory equipped with standard LC-MS/MS instrumentation.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. opentrons.com [opentrons.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

High-Throughput Screening Assays for Isochandalone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochandalone, a chalcone derivative, has emerged as a promising natural product scaffold for the development of novel anticancer therapeutics. Chalcones, a class of plant-derived polyphenolic compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties. The anticancer effects of chalcones are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and disrupt microtubule dynamics, thereby leading to cell cycle arrest. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries to identify promising lead candidates. This document provides detailed application notes and protocols for a suite of HTS assays designed to characterize the anticancer activity of this compound and its analogs.

Experimental Workflows

The following diagram outlines the general experimental workflow for the high-throughput screening of this compound's anticancer properties, from initial cytotoxicity assessment to mechanistic assays.

Cell Viability and Cytotoxicity Screening: MTT Assay

The initial step in evaluating the anticancer potential of this compound is to determine its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: High-Throughput MTT Assay

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well or 384-well clear-bottom microplates

-

This compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Multichannel pipette or automated liquid handler

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound.

-

Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well.

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation: IC50 Values of Chalcone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various chalcone derivatives against different cancer cell lines, as determined by cell viability assays.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone Derivative 1 | MCF-7 (Breast) | 6.55 - 10.14 | [1] |

| Chalcone Derivative 2 | HCT116 (Colon) | 37.07 | [2] |

| Chalcone Derivative 3 | HeLa (Cervical) | 3.2 | |

| Chalcone Derivative 4 | HepG2 (Liver) | 1.62 | [1] |

| This compound Analog A | A549 (Lung) | 7.8 | Fictional Data |

| This compound Analog B | PC-3 (Prostate) | 12.5 | Fictional Data |

Apoptosis Induction: Caspase-Glo 3/7 Assay

A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. The Caspase-Glo 3/7 assay is a sensitive, luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Experimental Protocol: High-Throughput Caspase-Glo 3/7 Assay

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well or 384-well white-walled, clear-bottom microplates

-

This compound stock solution

-

Caspase-Glo 3/7 Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol, using white-walled plates suitable for luminescence measurements.

-

-

Assay Reagent Addition:

-

Equilibrate the Caspase-Glo 3/7 Reagent to room temperature.

-

Add 100 µL of the reagent to each well.

-

-

Incubation:

-

Mix the plate on a plate shaker at 300-500 rpm for 30 seconds.

-